molecular formula C4H6Cl2N2Pd B7818935 Bis(acetonitrile)dichloropalladium(II)

Bis(acetonitrile)dichloropalladium(II)

Cat. No.: B7818935
M. Wt: 259.43 g/mol
InChI Key: RBYGDVHOECIAFC-UHFFFAOYSA-L
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Description

Bis(acetonitrile)dichloropalladium(II) (CAS 14592-56-4) is a palladium(II) coordination compound with the formula PdCl₂(CH₃CN)₂. It is a yellow crystalline solid with a molecular weight of 259.43 g/mol and a melting point of 300°C . The compound is moisture-sensitive and insoluble in water, making it suitable for organic-phase reactions. It is widely employed as a catalyst in cross-coupling reactions, including Suzuki-Miyaura couplings, and in nanoparticle synthesis due to its labile acetonitrile ligands, which facilitate ligand exchange .

Properties

IUPAC Name

acetonitrile;palladium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3N.2ClH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYGDVHOECIAFC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14592-56-4
Record name Palladium, bis(acetonitrile)dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14592-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(acetonitrile)dichloropalladium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014592564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(acetonitrile)dichloropalladium(II) can be synthesized by reacting palladium(II) chloride with acetonitrile. The reaction typically involves dissolving palladium(II) chloride in acetonitrile, followed by filtration to remove any insoluble impurities. The resulting solution is then desolventized to obtain the solid compound .

Industrial Production Methods

In industrial settings, the production of palladium(II)chloro-bis(acetonitrile) follows a similar process but on a larger scale. The palladium chloride used as a raw material is often refined and purified to ensure high purity of the final product. The acetonitrile used in the reaction can be recycled, making the process more environmentally friendly .

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound is extensively used in palladium-catalyzed cross-couplings, forming carbon–carbon and carbon–heteroatom bonds:

Reaction TypeSubstratesConditionsKey ProductsReferences
Suzuki–MiyauraAryl halides + Boronic acidsK₂CO₃, DMF/H₂O, 80–100°CBiaryls
HeckAlkenes + Aryl halidesNEt₃, DMF, 100–120°CSubstituted alkenes
SonogashiraTerminal alkynes + Aryl halidesCuI, PPh₃, DMF, 60–80°CAlkynylated arenes
Buchwald–HartwigAryl halides + AminesCs₂CO₃, toluene, 100°CAryl amines

Mechanistic Insight : The acetonitrile ligands dissociate to generate a Pd²⁺ center, which undergoes oxidative addition with aryl halides. Transmetallation or coordination with nucleophiles precedes reductive elimination to form bonds .

Cyclization and Rearrangement Reactions

PdCl₂(CH₃CN)₂ facilitates complex cyclizations and rearrangements:

  • Aza-Claisen Rearrangement : Catalyzes the rearrangement of allylic imidates to allylic amides at 100–120°C in chlorobenzene .

  • Nazarov Cyclization : Converts α-alkoxy dienones to cyclopentenones under mild conditions (25–50°C) .

  • Oxindole Synthesis : Cyclizes anilides via C–H activation at 100–120°C using AgOCOCF₃ as an additive .

Example Procedure :

Synthesis of Oxindoles

  • Substrate: Anilide (0.3 mmol)

  • Catalyst: PdCl₂(CH₃CN)₂ (0.015 mmol)

  • Additive: AgOCOCF₃ (0.6 mmol)

  • Solvent: Chlorobenzene

  • Conditions: 100–120°C, 3–12 hours

  • Yield: 70–85% after purification .

C–H Activation and Functionalization

The compound enables direct functionalization of inert C–H bonds:

SubstrateReaction TypeConditionsProductReferences
IndolesC–H ArylationAryl iodides, DMF, 120°C5-Arylindoles
IsoxazolesC–H ArylationPdCl₂(CH₃CN)₂, Ag₂CO₃5-Arylisoxazoles
Conjugated DienesDiaminationChlorobenzene, 80°CVicinal diamines

Key Advantage : Eliminates pre-functionalized substrates, streamlining synthetic routes .

Olefin Isomerization and Acetal Formation

  • Olefin Isomerization : Converts terminal alkenes to internal alkenes in acetonitrile at 25°C .

  • Acetal Synthesis : Catalyzes acetal/hemiacetal ester formation from aldehydes and diols .

Comparative Performance with Related Catalysts

PdCl₂(CH₃CN)₂ outperforms other Pd(II) complexes in specific contexts:

CatalystSolubilityReaction ScopeTurnover Frequency (TOF)
PdCl₂(CH₃CN)₂High in organicsBroad (couplings, C–H activation)10²–10³ h⁻¹
PdCl₂(PPh₃)₂ModerateLimited to couplings10¹–10² h⁻¹
[Pd(COD)Cl₂]LowSpecialized rearrangements10² h⁻¹

Unique Features :

  • Labile acetonitrile ligands enhance substrate accessibility .

  • Thermal stability up to 120°C supports high-temperature reactions .

Scientific Research Applications

Catalysis

Cross-Coupling Reactions
Bis(acetonitrile)dichloropalladium(II) serves as an effective catalyst in several cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are crucial for synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals. The compound facilitates the formation of carbon-carbon bonds, which are fundamental in organic synthesis.

Table 1: Summary of Cross-Coupling Reactions Using Bis(acetonitrile)dichloropalladium(II)

Reaction TypeSubstratesProductsConditionsReference
SuzukiAryl halides + Boronic acidsBiaryl compoundsBase, solvent (e.g., THF)
HeckAryl halides + AlkenesAlkenylated productsBase, solvent (e.g., DMF)

Material Science

Development of Advanced Materials
The compound is instrumental in developing advanced materials such as conductive polymers and nanomaterials. These materials have significant applications in electronics and energy storage systems. For instance, palladium complexes are utilized to create conductive pathways in polymer matrices.

Case Study: Conductive Polymers
Research has demonstrated that incorporating palladium catalysts into polymer systems enhances electrical conductivity. This property is essential for applications in flexible electronics and sensors.

Organic Synthesis

Functionalization of Organic Molecules
Researchers utilize bis(acetonitrile)dichloropalladium(II) for the functionalization of various organic molecules. This capability allows for the creation of complex structures that are pivotal in drug discovery and development.

Table 2: Examples of Organic Synthesis Utilizing Bis(acetonitrile)dichloropalladium(II)

Reaction TypeStarting MaterialsTarget MoleculesYield (%)Reference
C–N CouplingAryl halides + AminesAnilines85
C–O CouplingAryl halides + AlcoholsPhenolic compounds75

Environmental Chemistry

Pollutant Remediation
In environmental applications, bis(acetonitrile)dichloropalladium(II) aids in the remediation of pollutants. It has been shown to facilitate the breakdown of harmful substances in wastewater treatment processes, contributing to environmental sustainability.

Analytical Chemistry

Spectroscopic Applications
The compound is also employed in various analytical techniques, including spectroscopy. It helps study the properties of different chemical species and can enhance the sensitivity of detection methods.

Mechanism of Action

The mechanism by which palladium(II)chloro-bis(acetonitrile) exerts its effects involves the coordination of palladium(II) with acetonitrile ligands. This coordination facilitates the activation of organic substrates, making them more reactive in subsequent chemical reactions. The palladium(II) center acts as a catalyst, lowering the activation energy and increasing the reaction rate .

Comparison with Similar Compounds

Comparison with Similar Palladium Complexes

Structural and Physicochemical Properties

The table below summarizes key properties of Bis(acetonitrile)dichloropalladium(II) and related palladium catalysts:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Ligand Type
Bis(acetonitrile)dichloropalladium(II) 14592-56-4 C₄H₆Cl₂N₂Pd 259.43 300 Insoluble in water Weak-field (N-donor)
Bis(benzonitrile)dichloropalladium(II) 14220-64-5 C₁₄H₁₀Cl₂N₂Pd 383.56 127.5 (dec.) Organic solvents Weak-field (N-donor)
Palladium(II) acetate 3375-31-3 C₄H₆O₄Pd 224.51 205 (dec.) Acetic acid, THF Moderate-field (O-donor)
[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) 19978-61-1 C₂₆H₂₄Cl₂P₂Pd 575.78 >250 Chloroform, DCM Strong-field (P-donor)
Dichlorobis(tricyclohexylphosphine)palladium(II) 29934-17-6 C₃₆H₆₆Cl₂P₂Pd 742.12 N/A Toluene, DCM Strong-field (P-donor)

Key Observations :

  • Ligand Strength: The acetonitrile and benzonitrile complexes feature weak nitrogen-donor ligands, leading to higher lability compared to phosphine (P-donor) or acetate (O-donor) ligands. This makes them more reactive in ligand-exchange-driven reactions .
  • Thermal Stability : Bis(acetonitrile)dichloropalladium(II) exhibits superior thermal stability (mp 300°C) compared to the benzonitrile analog (dec. at 127.5°C), likely due to stronger Pd-N bonds in acetonitrile .
Cross-Coupling Reactions
  • Bis(acetonitrile)dichloropalladium(II) : Effective in Suzuki-Miyaura couplings due to rapid ligand dissociation, enabling efficient oxidative addition of aryl halides. It is preferred in reactions requiring polar aprotic solvents like acetonitrile .
  • Phosphine-Based Complexes: [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) and Dichlorobis(tricyclohexylphosphine)palladium(II) show higher stability and selectivity in Heck and Stille couplings due to strong Pd-P bonds, which slow ligand dissociation and stabilize intermediates .
  • Palladium(II) Acetate : Used in cyclopalladation reactions and C-H activation, where the acetate ligand acts as a base or leaving group .
Unique Reactivity

Commercial Availability and Cost

  • Bis(acetonitrile)dichloropalladium(II) : Priced at ¥19,500 (1g, >97% purity) .
  • Bis(benzonitrile)dichloropalladium(II) : Lower cost (¥15,000 for 1g) due to simpler synthesis .
  • Phosphine Complexes : Generally more expensive (e.g., PdCl₂(dppf) at ¥38.50 for 1g) due to ligand complexity .

Biological Activity

Bis(acetonitrile)dichloropalladium(II) (Pd(CH₃CN)₂Cl₂) is a palladium complex that has garnered attention in various fields, particularly in chemistry and biology, due to its unique properties and potential applications. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.

  • Molecular Formula : C₂H₆Cl₂N₂Pd
  • Molecular Weight : 259.43 g/mol
  • CAS Number : 14592-56-4
  • Structure : The complex features a square-planar geometry typical of palladium(II) complexes, with acetonitrile ligands coordinated to the palladium center.

The biological activity of bis(acetonitrile)dichloropalladium(II) primarily arises from its ability to coordinate with various biological molecules. The coordination facilitates:

  • Catalytic Reactions : It acts as a catalyst in organic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
  • Interaction with Biomolecules : The complex can interact with DNA and proteins, potentially leading to cytotoxic effects against cancer cells .

Anticancer Properties

Research indicates that palladium(II) complexes exhibit significant anticancer activity. For instance:

  • Cytotoxicity against Cancer Cell Lines : Studies have shown that bis(acetonitrile)dichloropalladium(II) demonstrates strong cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. Its activity is often compared favorably to standard anticancer drugs such as tamoxifen .
  • Mechanisms of Action : The complex's mechanism involves binding to DNA, leading to disruption of its structure and function, which is crucial for cancer cell proliferation. This interaction has been characterized through various physicochemical methods .

Antimicrobial Activity

In addition to its anticancer properties, bis(acetonitrile)dichloropalladium(II) has shown promising antimicrobial activity:

  • Bacterial Inhibition : It has been tested against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, exhibiting stronger effects than traditional antibiotics .
  • Fungal Activity : The complex has also demonstrated antifungal properties against strains like Candida albicans, indicating its potential use in treating fungal infections .

Case Studies and Experimental Data

Several studies have investigated the biological effects of bis(acetonitrile)dichloropalladium(II):

StudyFindings
Sharma et al. (2016)Reported strong cytotoxicity against MCF-7 breast cancer cells with significant DNA binding activity .
Ameta et al. (2023)Demonstrated antibacterial properties against multiple bacterial strains, with effective inhibition comparable to known antibiotics .
Gupta et al. (2002)Found that palladium complexes exhibited superior cytotoxicity compared to standard anticancer agents in leukemia models .

Q & A

Q. How is Bis(acetonitrile)dichloropalladium(II) synthesized and characterized in laboratory settings?

The synthesis typically involves reacting palladium(II) chloride with acetonitrile in a stoichiometric ratio under inert conditions. Characterization methods include:

  • Thermogravimetric Analysis (TGA): To confirm thermal stability and decomposition patterns (e.g., decomposition at ~190°C) .
  • NMR Spectroscopy: For structural confirmation, particularly to verify acetonitrile ligand coordination .
  • Elemental Analysis: To validate purity (>97% as per some suppliers) and molecular formula (C₄H₆Cl₂N₂Pd) .

Q. What precautions are necessary for safe handling and storage of Bis(acetonitrile)dichloropalladium(II)?

  • Handling: Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation, skin contact, or ingestion. The compound is classified as acutely toxic (H301, H311, H331) .
  • Storage: Keep in airtight containers under inert gas (e.g., argon) at room temperature, away from oxidizers and moisture .

Q. What are the primary applications of Bis(acetonitrile)dichloropalladium(II) in catalysis?

It serves as a precursor for palladium catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck reactions). The labile acetonitrile ligands facilitate ligand exchange, enabling coordination with substrates like phosphines or alkenes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using Bis(acetonitrile)dichloropalladium(II) in air-sensitive reactions?

  • Inert Atmosphere: Use Schlenk lines or gloveboxes to prevent oxidation of palladium(0) intermediates.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and ligand exchange kinetics.
  • Additives: Stabilize active palladium species with ligands like PPh₃ or bidentate phosphines to prevent aggregation .

Q. What analytical approaches resolve contradictions in reported catalytic efficiencies of Bis(acetonitrile)dichloropalladium(II)?

  • Control Experiments: Replicate studies under identical conditions (temperature, solvent, substrate ratios) to isolate variables .
  • Spectroscopic Monitoring: Use in-situ IR or UV-Vis spectroscopy to track reaction progress and intermediate formation .
  • Comparative Studies: Benchmark against analogous catalysts (e.g., PdCl₂(dppf)) to identify ligand-specific effects .

Q. How does the coordination chemistry of Bis(acetonitrile)dichloropalladium(II) influence its reactivity in heterogeneous vs. homogeneous systems?

  • Homogeneous Catalysis: Acetonitrile ligands dissociate readily, generating active Pd(II) centers for ligand substitution.
  • Heterogeneous Systems: Immobilization on supports (e.g., silica) alters ligand exchange dynamics, requiring characterization via XPS or TEM to confirm dispersion .

Q. What methodologies validate the purity and stability of Bis(acetonitrile)dichloropalladium(II) in long-term storage?

  • Periodic Reanalysis: Conduct ICP-OES to monitor palladium content and XRD to detect crystalline degradation products.
  • Moisture Sensitivity Tests: Store samples under controlled humidity and analyze via Karl Fischer titration .

Data Analysis and Critical Evaluation

Q. How should researchers address discrepancies in kinetic data from Bis(acetonitrile)dichloropalladium(II)-catalyzed reactions?

  • Statistical Validation: Apply ANOVA or t-tests to assess data reproducibility .
  • Error Source Identification: Investigate oxygen/moisture contamination or ligand impurities via GC-MS or EDX .

Q. What strategies ensure rigorous literature reviews when designing experiments with Bis(acetonitrile)dichloropalladium(II)?

  • Source Triangulation: Cross-reference patents, peer-reviewed journals, and safety data sheets to reconcile conflicting protocols .
  • Ethical Compliance: Adhere to institutional guidelines for hazardous waste disposal and toxicity reporting .

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